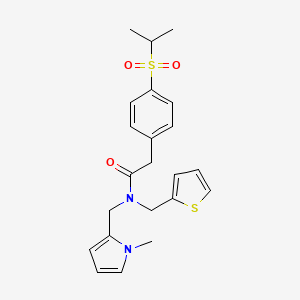

2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound is a disubstituted acetamide featuring a 4-(isopropylsulfonyl)phenyl group at the 2-position of the acetamide backbone. The nitrogen atom is further substituted with two distinct moieties: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S2/c1-17(2)29(26,27)21-10-8-18(9-11-21)14-22(25)24(16-20-7-5-13-28-20)15-19-6-4-12-23(19)3/h4-13,17H,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDPZBVWRHUIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CN2C)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for its development in pharmacology. This article reviews the biological properties of this compound, including its anti-inflammatory, analgesic, and potential anticancer activities, supported by data from various studies and case reports.

Chemical Structure

The structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

- Isopropylsulfonyl group : Known for enhancing solubility and bioavailability.

- Pyrrole moiety : Often associated with neuroactive properties.

- Thiophenyl group : Implicated in various biological interactions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives containing sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In a study evaluating related compounds, it was found that the presence of bulky alkyl groups diminished COX inhibition, while specific substitutions enhanced it .

Analgesic Properties

The analgesic potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated efficacy in reducing pain responses in animal models. For example, a series of substituted phenyl compounds showed significant pain relief in carrageenan-induced inflammation models, suggesting that modifications to the phenyl ring can enhance analgesic effects .

Anticancer Activity

Emerging studies have suggested that compounds featuring pyrrole and thiophene rings possess anticancer properties. In vitro studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism appears to involve disruption of tubulin polymerization, leading to cell cycle arrest .

Data Summary

Case Studies

- Case Study on Anti-inflammatory Effects : A study conducted on a series of sulfonamide derivatives found that those similar to our compound significantly reduced paw swelling in rats when tested against carrageenan-induced inflammation. The most potent derivative showed an IC50 value indicative of strong COX inhibition .

- Case Study on Anticancer Efficacy : Research involving a related pyrrole-containing compound demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines. The study highlighted the importance of specific substituents on the phenyl ring for enhancing activity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Functional Comparisons

- Bioactivity Potential: The target compound’s thiophene and pyrrole groups may mimic natural ligands (e.g., benzylpenicillin’s thiazolidine ring) or interact with aromatic residues in enzymes . The tetrahydropyran-substituted analog (CAS 2034321-62-3) lacks dual N-substituents but includes a pyrazole ring, which is common in kinase inhibitors (e.g., JAK/STAT pathways) . The thiazole-containing compound () demonstrates hydrogen-bonding via the thiazole N atom, a feature exploited in coordination chemistry and antimicrobial agents .

Synthetic Routes :

- The target compound likely employs carbodiimide-mediated coupling (similar to ’s method for thiazole derivatives) or nucleophilic substitution for N-alkylation .

- ’s analog uses a pyrazole intermediate, suggesting that the target compound’s pyrrole and thiophene groups could be introduced via similar alkylation steps .

- Thiophene and pyrrole rings may enhance π-π stacking in protein binding pockets compared to pyrazole or thiazole .

Q & A

Q. What are the key considerations for designing a synthetic route for this acetamide derivative?

A robust synthesis must account for steric hindrance from the isopropylsulfonyl and thiophen-2-ylmethyl groups. Evidence from analogous compounds suggests using stepwise coupling reactions, such as nucleophilic substitution for sulfonyl groups (e.g., 2-chloro-N-sulfamoylphenyl acetamide in ) and amide bond formation via activated esters. Reflux conditions (e.g., acetic anhydride in ) and purification via recrystallization or column chromatography are critical. Methodological challenges include controlling regioselectivity in heterocyclic substitutions and minimizing side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and stereochemistry, particularly for the 1-methyl-1H-pyrrole and thiophene moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) provides definitive bond-length and torsion-angle data. Infrared (IR) spectroscopy can validate sulfonyl and amide functional groups .

Q. How can researchers optimize reaction yields in multi-step syntheses?

Design of Experiments (DoE) approaches () are recommended for identifying critical variables (e.g., temperature, reagent stoichiometry). For example, reflux time and solvent polarity significantly impact intermediate stability. Statistical modeling (e.g., response surface methodology) helps balance competing factors like steric hindrance and reaction kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or torsion angles (e.g., nitro-group twisting in ) require comparative analysis with structurally similar compounds. Computational tools (DFT calculations) paired with experimental data (X-ray) validate deviations. For instance, intermolecular hydrogen bonds (C–H⋯O interactions in ) may influence crystal packing and apparent bond distortions .

Q. What strategies mitigate steric effects during N-alkylation of the pyrrole-thiophene backbone?

Steric hindrance from the 1-methyl-1H-pyrrole and thiophen-2-ylmethyl groups can be addressed using bulky base catalysts (e.g., DBU) to deprotonate amines selectively. Alternatively, microwave-assisted synthesis reduces reaction time, minimizing side-product formation. highlights the use of sodium acetate in ethanol for analogous acetamide couplings .

Q. How do intermolecular interactions influence the compound’s crystallinity and stability?

Hydrogen-bonding networks (e.g., C9–H9B⋯O3 in ) and π-π stacking between aromatic rings dictate crystal lattice stability. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess phase transitions, while solubility studies in aprotic solvents (DMF, DMSO) inform formulation strategies .

Q. What analytical methods are suitable for detecting trace impurities in the final product?

High-performance liquid chromatography (HPLC) with UV/Vis detection is optimal for purity assessment (>95%, as in ). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while inductively coupled plasma (ICP) spectroscopy detects metal catalysts. emphasizes the importance of rigorous drying under reduced pressure .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final amidation step?

Low yields often arise from poor nucleophilicity of the secondary amine. Activating the carbonyl group with coupling agents (e.g., HATU, EDCI) improves reactivity. ’s use of acetic anhydride for acetylation demonstrates the efficacy of acylating agents in driving reactions to completion .

Q. What computational tools predict the compound’s reactivity in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with target proteins (e.g., kinases or GPCRs). While biological data for this compound is limited, ’s structural analogs (pyrazolo-pyrimidinone acetamides) suggest potential kinase inhibition mechanisms .

Q. How can regioselectivity be controlled during heterocyclic substitutions?

Directed ortho-metalation (DoM) or protecting-group strategies (e.g., Boc for amines) guide substitutions on aromatic rings. employs sodium acetate to stabilize intermediates during thioacetamide formation, reducing unwanted regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.